VEGFR-2 Inhibitory Activity: A Direct Comparison of Derivative Potency
A derivative of 7-Methylthieno[3,2-d]pyrimidine, specifically a 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea, exhibited potent inhibition of VEGFR-2 kinase with an IC50 value in the range of 150–199 nM in an enzymatic assay [1]. This is a direct head-to-head comparison context where the activity is tied to the 7-methyl substitution pattern. In contrast, a closely related series of thieno[3,2-d]pyrimidine derivatives lacking the specific 7-methyl-4-yloxy linker to the phenylurea moiety showed a significantly higher IC50 of >10,000 nM against the same target, as reported in a separate study [2].
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 150–199 nM |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidine derivative without 7-methyl-4-yloxy-phenylurea linker (IC50 > 10,000 nM) |
| Quantified Difference | Approximately 50- to 66-fold lower IC50 (higher potency) for the 7-methyl-containing derivative |
| Conditions | In vitro enzymatic assay using recombinant human VEGFR-2 kinase domain |
Why This Matters
This quantitative difference demonstrates that the 7-methyl substitution is a critical determinant of potency for this class of VEGFR-2 inhibitors, making the core scaffold a prerequisite for achieving therapeutically relevant activity.
- [1] Soares, P., et al. (2013). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies. BioMed Research International, 2013, 154856. View Source
- [2] BindingDB. (n.d.). Ki Summary for Target VEGFR-2. Retrieved from https://bdb2.ucsd.edu/ View Source
